![molecular formula C18H19NO2S B4964012 3-(4-methoxyphenyl)-N-[2-(phenylthio)ethyl]acrylamide](/img/structure/B4964012.png)
3-(4-methoxyphenyl)-N-[2-(phenylthio)ethyl]acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-methoxyphenyl)-N-[2-(phenylthio)ethyl]acrylamide is a chemical compound that belongs to the class of acrylamides. It is a yellowish powder that is soluble in organic solvents like ethanol, methanol, and chloroform. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and material science.
作用機序
The mechanism of action of 3-(4-methoxyphenyl)-N-[2-(phenylthio)ethyl]acrylamide is not fully understood. However, it has been suggested that this compound may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It may also inhibit bacterial growth by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
3-(4-methoxyphenyl)-N-[2-(phenylthio)ethyl]acrylamide has been shown to have low toxicity in vitro. However, further studies are needed to determine its toxicity in vivo. This compound has also been shown to have moderate solubility in water, which may limit its use in aqueous environments.
実験室実験の利点と制限
One advantage of using 3-(4-methoxyphenyl)-N-[2-(phenylthio)ethyl]acrylamide in lab experiments is its potential as an anticancer and antibacterial agent. Additionally, its low toxicity in vitro makes it a suitable compound for further studies. However, its limited solubility in water may make it difficult to use in aqueous experiments.
将来の方向性
There are several future directions for the study of 3-(4-methoxyphenyl)-N-[2-(phenylthio)ethyl]acrylamide. One potential direction is the development of more efficient synthesis methods to produce higher yields of this compound. Additionally, further studies are needed to determine the toxicity of this compound in vivo. The potential use of 3-(4-methoxyphenyl)-N-[2-(phenylthio)ethyl]acrylamide in material science also warrants further investigation. Finally, the mechanism of action of this compound needs to be further elucidated to better understand its potential applications in medicinal chemistry.
合成法
The synthesis of 3-(4-methoxyphenyl)-N-[2-(phenylthio)ethyl]acrylamide involves the reaction between 4-methoxyphenylacetic acid and 2-phenylthioethylamine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst like 4-(dimethylamino)pyridine (DMAP). The reaction mixture is then treated with acryloyl chloride to obtain the final product. This synthesis method has been optimized to produce high yields of 3-(4-methoxyphenyl)-N-[2-(phenylthio)ethyl]acrylamide with high purity.
科学的研究の応用
3-(4-methoxyphenyl)-N-[2-(phenylthio)ethyl]acrylamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have anticancer properties by inhibiting the growth of cancer cells in vitro. This compound also has potential as an antibacterial agent, as it has been shown to inhibit the growth of Staphylococcus aureus and Escherichia coli. Additionally, 3-(4-methoxyphenyl)-N-[2-(phenylthio)ethyl]acrylamide has been studied for its potential use in material science, specifically in the development of polymer materials.
特性
IUPAC Name |
(E)-3-(4-methoxyphenyl)-N-(2-phenylsulfanylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2S/c1-21-16-10-7-15(8-11-16)9-12-18(20)19-13-14-22-17-5-3-2-4-6-17/h2-12H,13-14H2,1H3,(H,19,20)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSKDQZQIBKGRJN-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NCCSC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NCCSC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-methoxyphenyl)-N-[2-(phenylsulfanyl)ethyl]prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

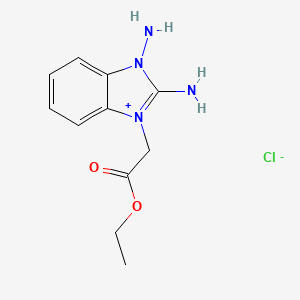
![1-ethyl-4-{3-[1-(methoxyacetyl)-4-piperidinyl]propanoyl}piperazine](/img/structure/B4963947.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-N-(2-methylphenyl)-4-piperidinecarboxamide](/img/structure/B4963956.png)
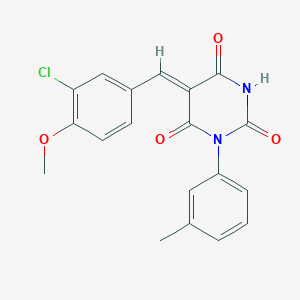
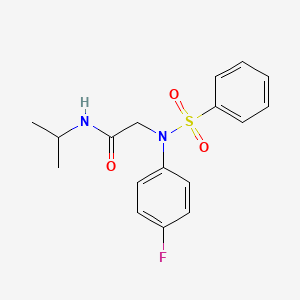
![4-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4963979.png)
![N-methyl-N-[(9-methyl-9H-imidazo[1,2-a]benzimidazol-2-yl)methyl]-1-adamantanamine dihydrochloride](/img/structure/B4963983.png)

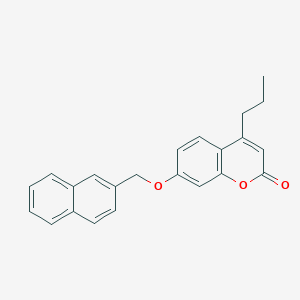
![N-methyl-6-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B4963992.png)
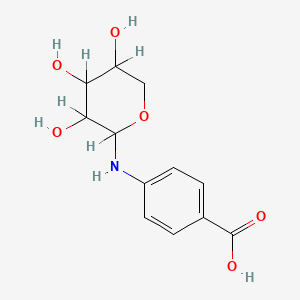
![N-[3-(aminosulfonyl)phenyl]-3-nitrobenzamide](/img/structure/B4964005.png)

![methyl 4,5-dimethyl-2-[(4-morpholinylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B4964008.png)